molecular formula C8H3ClF3IN2 B13776599 Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- CAS No. 89427-00-9

Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)-

Cat. No.: B13776599
CAS No.: 89427-00-9
M. Wt: 346.47 g/mol
InChI Key: NPPLBMXLLSXEID-UHFFFAOYSA-N
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Description

Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)-, is a halogenated benzimidazole derivative with a trifluoromethyl (-CF₃) group at position 2, chlorine at position 4, and iodine at position 4. The benzimidazole core consists of a fused benzene and imidazole ring system, which confers structural rigidity and diverse electronic properties due to substituent effects. This compound is part of a broader class of benzimidazole derivatives known for their pharmacological and agrochemical applications, including antimicrobial, anticancer, and herbicidal activities .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while iodine’s large atomic radius may influence binding interactions in biological systems. Chlorine at position 4 is a common substituent in bioactive benzimidazoles, often improving DNA-binding affinity or enzyme inhibition .

Properties

CAS No.

89427-00-9

Molecular Formula

C8H3ClF3IN2

Molecular Weight

346.47 g/mol

IUPAC Name

4-chloro-6-iodo-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF3IN2/c9-4-1-3(13)2-5-6(4)15-7(14-5)8(10,11)12/h1-2H,(H,14,15)

InChI Key

NPPLBMXLLSXEID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with aromatic aldehydes in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents under mild conditions, resulting in the formation of benzimidazole derivatives with high yield and efficiency .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 6-iodo and 4-chloro substituents are prime sites for NAS due to the electron-withdrawing nature of the benzimidazole ring and the trifluoromethyl group.

  • Iodo Substitution :
    The 6-iodo group is highly susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

    • Reaction with 4-trifluoromethoxyphenylisothiocyanate in DMF at 50°C yields amide derivatives via substitution (e.g., 70–83% yields in analogous reactions) .

    • Palladium-catalyzed cross-coupling (Suzuki, Heck) can replace iodine with aryl/alkenyl groups .

  • Chloro Substitution :
    The 4-chloro group is less reactive than iodine but can undergo substitution under harsher conditions. For instance:

    • Heating with NaOH in MeOH/THF hydrolyzes esters to carboxylic acids (e.g., 70% yield) .

    • Reaction with ammonia or amines at elevated temperatures forms amino derivatives .

Table 1: Representative NAS Reactions

PositionReagent/ConditionsProductYieldSource
6-Iodo4-Trifluoromethoxyphenylisothiocyanate, DMF, 50°CAmide83%
6-IodoPd-catalyzed Suzuki coupling (aryl boronic acid)Biaryl70–75%*
4-ChloroNaOH, MeOH/THF, refluxCarboxylic acid70%

Diazotization and Halogen Exchange

The 6-iodo group can participate in diazotization followed by Sandmeyer-type reactions:

  • Diazotization with NaNO₂/HBr forms a diazonium salt, which reacts with CuBr to introduce bromine (37% yield in analogous systems) .

  • Alternatively, treatment with tert-butyl nitrite in CH₂I₂ introduces nitro or iodine groups via radical intermediates .

Example Reaction Pathway:

  • Diazotization :
    Ar INaNO2/HBrAr N2+Br\text{Ar I}\xrightarrow{\text{NaNO}_2/\text{HBr}}\text{Ar N}_2^+\text{Br}^-

  • Halogenation :
    Ar N2+BrCuBrAr Br\text{Ar N}_2^+\text{Br}^-\xrightarrow{\text{CuBr}}\text{Ar Br}

Amide Coupling

The carboxylic acid derivative (if present) reacts with amines via carbodiimide-mediated coupling (EDC/DMAP):

  • Example: Reaction with benzene-1,2-disulfonamide in DMF at 50°C forms sulfonamide-linked benzimidazoles (83% yield) .

Ester Hydrolysis

Methyl esters are hydrolyzed to carboxylic acids using NaOH in MeOH/THF (70% yield) :
R COOCH3NaOHR COOH\text{R COOCH}_3\xrightarrow{\text{NaOH}}\text{R COOH}

Heterocycle Functionalization

The benzimidazole nitrogen can undergo alkylation or acylation:

  • N-Alkylation : Treatment with methyl 2,2,2-trichloroacetimidate in acetic acid introduces trichloromethyl groups (56% yield) .

  • N-Acylation : Reaction with acetyl chloride or anhydrides forms acylated derivatives under basic conditions .

Stability of the Trifluoromethyl Group

The 2-trifluoromethyl group is chemically inert under most reaction conditions (e.g., hydrolysis, coupling), as seen in its retention during ester hydrolysis and amide formation .

Key Research Findings

  • Suzuki Coupling Optimization : The 6-iodo group exhibits higher reactivity than the 4-chloro group in cross-coupling, enabling selective functionalization .

  • Steric Effects : Bulky substituents at position 2 (trifluoromethyl) hinder reactions at adjacent positions but stabilize the ring against electrophilic attack .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance NAS and coupling efficiencies compared to nonpolar solvents .

Scientific Research Applications

Pharmacological Significance

Benzimidazole derivatives are recognized for their wide range of biological activities, including antiprotozoal, antimalarial, and anticancer properties. The compound in focus has been studied for its efficacy against various pathogens and its potential as a therapeutic agent.

Antiprotozoal Activity

  • In Vitro Studies : Research has shown that benzimidazole derivatives exhibit potent antiprotozoal activity. For instance, a study synthesized several 4,6-dihalogeno-2-mercapto-1H-benzimidazoles and tested them against Giardia intestinalis and Trichomonas vaginalis. Notably, compounds 3a, 3b, and 3c demonstrated IC50 values comparable to standard drugs like albendazole and metronidazole (Table 1) .
    CompoundIC50 (µg/mL) - Giardia intestinalisIC50 (µg/mL) - Trichomonas vaginalis
    3a0.0060.021
    3b0.0060.013
    3c0.0080.004
    Albendazole0.0100.422
    Metronidazole0.2100.037
  • In Vivo Studies : Another study evaluated a series of benzimidazole derivatives for their trypanocidal activity against Trypanosoma cruzi. Compound 4a showed significant efficacy in both in vitro and in vivo models (Table 2) .
    CompoundEfficacy (%) after 24 hEfficacy (%) after 48 h
    4a68.4-
    Albendazole10.614.8

Antimalarial Activity

Benzimidazole derivatives have also been investigated for their antimalarial properties. A study synthesized new thiophosphorylated benzimidazoles and tested them against Aedes albopictus and Culex quinquefasciatus, with compound 29a showing promising larvicidal activity (Table 3) .

CompoundLC50 (mg/L) at 24 h - Aedes albopictusLC50 (mg/L) at 48 h - Aedes albopictus
29a6.425.25

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives often involves multi-step chemical reactions that enhance their biological activity. For example, a systematic review highlighted various synthetic routes leading to the formation of substituted benzimidazoles with improved yields and biological efficacy .

Case Study: Anticancer Activity

A recent study explored the use of benzimidazole derivatives as inhibitors of the BCL6 protein, which is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). The research identified a series of benzimidazolone inhibitors that effectively reduced BCL6 levels in xenograft mouse models after oral dosing . This highlights the potential application of benzimidazole derivatives in cancer therapy.

Case Study: Antimicrobial Properties

Another significant application is the antimicrobial activity exhibited by certain benzimidazole derivatives against various bacterial strains. Compounds have been developed that show inhibitory effects on bacterial growth comparable to traditional antibiotics .

Mechanism of Action

The mechanism of action of benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzimidazole Derivatives

Compound Name Substituents (Positions) Molecular Formula logP Bioactivity Highlights
Target: 4-Cl-6-I-2-CF₃-benzimidazole Cl (4), I (6), CF₃ (2) C₈H₄ClF₃IN₂ N/A Data pending
5,6-Dichloro-4-nitro-2-CF₃-benzimidazole Cl (5,6), NO₂ (4), CF₃ (2) C₈H₂Cl₂F₃N₃O₂ 3.315 Herbicidal activity
4,5-Dichloro-2-CF₃-benzimidazole Cl (4,5), CF₃ (2) C₈H₃Cl₂F₃N₂ N/A Herbicide (commercial use)
4,6-Dichloro-2-CF₃-benzimidazole Cl (4,6), CF₃ (2) C₈H₃Cl₂F₃N₂ N/A Structural analog for drug design
2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole CF₃-phenyl (2) C₁₄H₁₀F₃N₂ N/A DNA-binding agent

Key Observations :

  • Halogen Position : Chlorine at positions 4 or 5/6 is common in herbicidal compounds (e.g., 5,6-dichloro-4-nitro-2-CF₃-benzimidazole) , while iodine at position 6 in the target compound is rare and may confer steric or electronic uniqueness.
  • Trifluoromethyl Group : The -CF₃ group at position 2 enhances metabolic stability and lipophilicity across analogs, as seen in proton pump inhibitors (PPIs) like pantoprazole .
  • Nitro vs. Iodo Substituents : The nitro group in 5,6-dichloro-4-nitro-2-CF₃-benzimidazole increases reactivity, whereas iodine’s polarizability might improve binding in biological targets .

Table 2: Bioactivity Profiles of Benzimidazole Derivatives

Compound Cytotoxicity (IC₅₀) Antimicrobial Activity DNA Binding Enzymatic Inhibition
Target: 4-Cl-6-I-2-CF₃-benzimidazole Not reported Not reported Predicted Predicted
Fluorinated benzimidazole hybrids 3 µM (leukemia) Active (MRSA biofilm) Moderate Kinase inhibition
4,5-Dichloro-2-CF₃-benzimidazole N/A None None Herbicidal action
TFBZ (2-CF₃-nitro-benzimidazole) N/A Potent vs. MRSA Strong Biofilm eradication

Key Findings :

  • Cytotoxicity: Fluorinated benzimidazoles with mono-halogens (e.g., compound 30 in ) show potent cytotoxicity (IC₅₀ = 3 µM), whereas trifluoromethyl substitution at position 6 reduces activity . The target compound’s iodine substituent may alter this trend.
  • Antimicrobial Action : Trifluoromethyl-nitro benzimidazoles (e.g., TFBZ) exhibit strong biofilm eradication against MRSA, suggesting the target compound’s iodine and chlorine substituents could enhance similar effects .
  • DNA Binding : π-π stacking and C-H···π interactions in 2-(4-CF₃-phenyl)-benzimidazole stabilize DNA binding , a feature likely shared by the target compound.

Table 3: Physicochemical and Hazard Data

Compound logP Water Solubility Hazard Rating (NFPA)
Target: 4-Cl-6-I-2-CF₃-benzimidazole N/A N/A N/A
4,5-Dichloro-2-CF₃-benzimidazole 2.753 Low Moderate (irritant)
5,6-Dichloro-4-nitro-2-CF₃-benzimidazole 3.315 Very low High (toxic)

Notes:

  • The trifluoromethyl group generally increases logP (lipophilicity), as seen in 4,5-dichloro-2-CF₃-benzimidazole (logP = 2.753) .
  • Nitro-containing analogs (e.g., 5,6-dichloro-4-nitro-2-CF₃-benzimidazole) exhibit higher toxicity due to reactive nitro groups .

Biological Activity

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article focuses on the biological activity of the compound Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- , exploring various studies that highlight its potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole compounds are characterized by a fused benzene and imidazole ring structure. Modifications to this core structure can significantly influence their biological properties. The specific compound , with the trifluoromethyl and halogen substituents, is of particular interest due to its potential efficacy against various diseases.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit antimicrobial properties. The compound Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- has shown promising results in preliminary studies, suggesting it may possess both antibacterial and antifungal activities. For instance:

  • In vitro assays demonstrated effective inhibition against several bacterial strains and fungi.
  • Comparative studies with other benzimidazole derivatives revealed that the presence of the trifluoromethyl group enhances antimicrobial potency due to its electronic effects on the molecule's reactivity.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. The specific compound has been investigated for its ability to target cancer cells selectively:

  • Mechanism of Action :
    • Studies suggest that this compound may induce apoptosis in cancer cells through caspase activation pathways. For example, a study using human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines showed significant cytotoxic effects.
    • The compound was found to be particularly effective under hypoxic conditions typical of tumor microenvironments .
  • Case Studies :
    • A series of experiments involving various benzimidazole derivatives indicated that those with halogen substitutions (like chlorine and iodine) exhibited increased cytotoxicity compared to their non-halogenated counterparts.
    • Compounds similar to Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- were shown to downregulate hypoxia-inducible factor 1 (HIF1), which is crucial for tumor survival in low oxygen conditions .

Table 1: Biological Activity Summary of Benzimidazole Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)-ModerateHighInduces apoptosis via caspase activation
Benzimidazole, 4-chloro-7-methoxyLowModerateInhibits cell proliferation
Benzimidazole, 4-bromoHighLowDisrupts DNA synthesis

Additional Insights

The biological activity of Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- is further supported by its structural features that enhance its interaction with biological targets. The trifluoromethyl group increases lipophilicity, potentially improving cell membrane permeability and bioavailability.

Future Directions

Given the promising results associated with this compound, further research is warranted to explore:

  • In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Optimization : Structural modifications may yield derivatives with improved efficacy and reduced toxicity.

Q & A

Q. What are the established synthetic routes for preparing 4-chloro-6-iodo-2-(trifluoromethyl)benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : A Cu(I)/TMEDA-catalyzed cross-coupling reaction between N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines is a viable approach for synthesizing trifluoromethyl-substituted benzimidazoles. Key steps include:
  • Substrate Preparation : Use 2-iodo-substituted aryl precursors to ensure regioselectivity for the 6-iodo position.

  • Catalytic System : Optimize ligand choice (e.g., TMEDA) to enhance reaction efficiency, as shown in analogous syntheses of 2-(trifluoromethyl)benzimidazoles .

  • Workup : Purify via column chromatography using a hexane/ethyl acetate gradient. Monitor yields (typically 60–80%) and purity via HPLC.

    • Physicochemical Properties :
PropertyValue/DescriptionMethod/Source
Molecular Weight~385.5 g/mol (calculated)Theoretical estimation
LogP (Partition Coeff.)~3.4–3.8 (predicted)Crippen/McGowan
Solubility (log10ws)-4.73 (similar dichloro analog)NIST Webbook

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :
  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structural refinement. Planarity of the benzimidazole core and substituent orientations can be confirmed via bond angles (e.g., 120° for aromatic C-C-C) .
  • FTIR Spectroscopy : Identify C-F (1100–1200 cm⁻¹) and N-H (3400 cm⁻¹) stretches. Compare to terahertz fingerprint spectra of related halogenated benzimidazoles .
  • NMR : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ -60 to -70 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and binding mechanisms of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with protozoan parasite targets (e.g., Giardia intestinalis triosephosphate isomerase). Focus on halogen bonding (iodine as a σ-hole donor) and hydrophobic contacts from the trifluoromethyl group .
  • DFT Calculations : Calculate HOMO-LUMO gaps to assess charge transfer potential (e.g., for π-π stacking in supramolecular assemblies). Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended .

Q. How do structural modifications (e.g., halogen substitution) influence its biological efficacy and toxicity?

  • Case Study :
  • Iodo vs. Chloro Substitution : Iodo groups enhance lipophilicity (logP +0.5 vs. chloro), improving membrane permeability but potentially increasing hepatotoxicity. Compare IC₅₀ values in in vitro cytotoxicity assays (e.g., HepG2 cells) .
  • Trifluoromethyl Role : The -CF₃ group resists metabolic oxidation, prolonging half-life. Test stability in liver microsomes (e.g., rat CYP450 isoforms) to quantify metabolic degradation .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Approach :
  • Hydrogen Bonding Analysis : Use Mercury software to map O-H···N and C-H···π interactions in crystal structures. These interactions may stabilize active conformations in enzyme binding pockets .
  • Polymorph Screening : Explore solvent-dependent crystallization (e.g., DMSO vs. ethanol) to identify bioactive conformers. Correlate with antimicrobial activity assays against Gram-positive bacteria .

Contradiction Analysis

Q. Why do some studies report potent anti-protozoal activity while others highlight hepatotoxicity risks?

  • Resolution Strategy :
  • Dose-Response Studies : Conduct in vivo toxicity profiling (e.g., OECD 423 guidelines) to establish therapeutic indices. For example, a dichloro analog showed liver effects at 500 mg/kg but anti-giardial activity at 50 mg/kg .
  • Metabolite Identification : Use LC-MS to detect toxic intermediates (e.g., iodine-free radicals). Compare metabolic pathways in hepatic vs. protozoan cells .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Protocol :

Core Modifications : Synthesize analogs with varying halogens (Br, F at position 6) and measure logP/solubility .

Q. Biological Testing :

  • Antimicrobial : Broth microdilution (CLSI M07) against Staphylococcus aureus (MRSA) and Escherichia coli.
  • Cytotoxicity : MTT assay on human fibroblasts (IC₅₀ threshold: <10 μM for selectivity) .

Data Analysis : Multivariate regression to correlate substituent electronegativity with activity .

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